molecular formula C11H16F2N2O2 B2423725 tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate CAS No. 1785653-80-6

tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B2423725
CAS No.: 1785653-80-6
M. Wt: 246.258
InChI Key: UVXFNHDLZNXSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions.

    Introduction of Fluorine Atoms: Fluorine atoms are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST).

    Addition of the Cyano Group: The cyano group is added through nucleophilic substitution reactions.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.

Chemical Reactions Analysis

tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate is not well-defined, as it is primarily used as an intermediate in chemical synthesis rather than as an active pharmaceutical ingredient. the presence of the cyano and fluorine groups suggests that it may interact with biological targets through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

The unique combination of the cyano and fluorine groups in this compound makes it a valuable compound for research in medicinal chemistry and chemical biology .

Properties

IUPAC Name

tert-butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXFNHDLZNXSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.